molecular formula C21H18N2O3S B2930441 2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034390-90-2

2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2930441
CAS No.: 2034390-90-2
M. Wt: 378.45
InChI Key: GHSBLYYZTOKNKS-UHFFFAOYSA-N
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Description

2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core with a carboxylic acid group and a tetrahydrobenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo[d]thiazole moiety, which can be synthesized by reacting 2-bromodimedone with cyanothioacetamide . The resulting intermediate is then coupled with a biphenyl derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the thiazole ring or the biphenyl core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the biphenyl ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the combination of the biphenyl core with the tetrahydrobenzo[d]thiazole moiety. This structural feature imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-19(23-21-22-17-11-5-6-12-18(17)27-21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSBLYYZTOKNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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